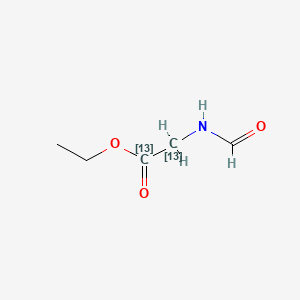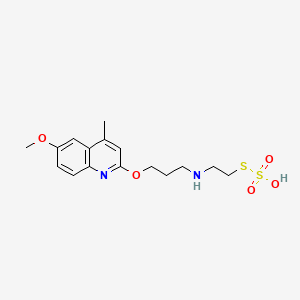
S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with a unique structure that combines a quinoline derivative with a thiosulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the propylamino group. The final step involves the addition of the thiosulfate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosulfate group, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amino and thiosulfate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiosulfate derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in the study of cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with proteins. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety but lack the thiosulfate group.
Thiosulfate compounds: Sodium thiosulfate is a simple thiosulfate compound without the complex organic structure.
Uniqueness: The combination of the quinoline and thiosulfate groups in S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, setting it apart from other compounds.
Propriétés
Numéro CAS |
41287-33-6 |
|---|---|
Formule moléculaire |
C16H22N2O5S2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
6-methoxy-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C16H22N2O5S2/c1-12-10-16(18-15-5-4-13(22-2)11-14(12)15)23-8-3-6-17-7-9-24-25(19,20)21/h4-5,10-11,17H,3,6-9H2,1-2H3,(H,19,20,21) |
Clé InChI |
ODFFJVKYNZZQHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


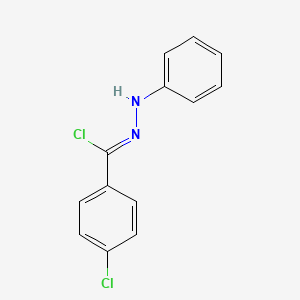
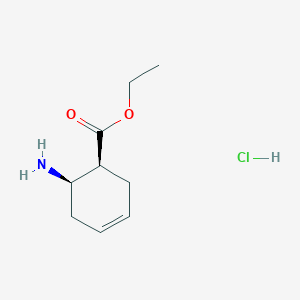


![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)


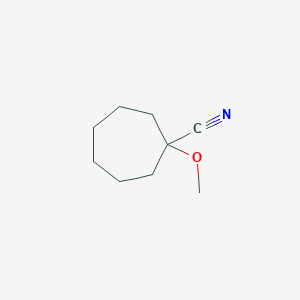
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
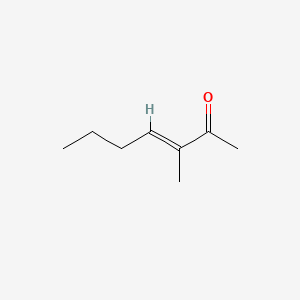
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
